N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide
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Overview
Description
“N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, and a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and amine (NH2).
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Isoxazoles can participate in a variety of reactions, including cycloadditions .
Scientific Research Applications
Molecular Interactions and Binding Mechanisms
One study delves into the molecular interactions of a structurally related antagonist, examining its binding to the CB1 cannabinoid receptor. This research provides insights into the conformational analysis, energetic stability, and pharmacophore models, contributing to our understanding of the steric and electrostatic interactions necessary for receptor binding (Shim et al., 2002).
Synthesis and Antimicrobial Activities
Another significant application involves the synthesis of new compounds for potential biological activities. For instance, the creation of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives has been documented, with some compounds displaying significant inhibition against bacterial and fungal growth, highlighting their antimicrobial potential (Akbari et al., 2008).
Development of Polyamides for Material Science
Research on polyamides based on 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines presents another application area. These novel polyamides, characterized by their thermal properties and solubility in polar solvents, extend the compound's utility to the field of materials science, offering insights into the synthesis of polymers with specific physical properties (Faghihi & Mozaffari, 2008).
Antidepressant and Nootropic Agents
The synthesis of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone underscores the exploration of these compounds as potential antidepressant and nootropic agents. This research highlights the dose-dependent activities of these compounds in animal models, suggesting their promise for therapeutic applications in mental health (Thomas et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c16-10-3-1-9(2-4-10)13-7-11(19-22-13)8-17-15(21)12-5-6-14(20)18-12/h1-4,7,12H,5-6,8H2,(H,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPTVXQBLSNDBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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